molecular formula C13H16O4 B1425595 2-[(Oxan-4-yloxy)methyl]benzoic acid CAS No. 1271549-80-4

2-[(Oxan-4-yloxy)methyl]benzoic acid

Cat. No. B1425595
CAS RN: 1271549-80-4
M. Wt: 236.26 g/mol
InChI Key: UNKIPPGRAUVJET-UHFFFAOYSA-N
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Description

“2-[(Oxan-4-yloxy)methyl]benzoic acid” is a chemical compound with the CAS Number: 1271549-80-4 . It has a molecular weight of 236.27 . The IUPAC name for this compound is 2-[(tetrahydro-2H-pyran-4-yloxy)methyl]benzoic acid .


Molecular Structure Analysis

The InChI code for “2-[(Oxan-4-yloxy)methyl]benzoic acid” is 1S/C13H16O4/c14-13(15)12-4-2-1-3-10(12)9-17-11-5-7-16-8-6-11/h1-4,11H,5-9H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not mentioned in the search results.

Scientific Research Applications

Synthesis of Water-Soluble Polyelectrolytes

2-[(Oxan-4-yloxy)methyl]benzoic acid has been used in the synthesis of water-soluble photoactive cellulose derivatives. These derivatives are created by esterifying cellulose with the acid, resulting in polyelectrolytes that are decorated with photochemically active chromene moieties . This application is significant in the development of smart materials that respond to light.

Photochemistry and Smart Material Design

The photoactive properties of the cellulose derivatives mentioned above can be utilized to control the properties of these materials through light-triggered photodimerization . This has potential applications in creating materials that change their behavior or properties in response to light, which is valuable for various technological and scientific fields.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

properties

IUPAC Name

2-(oxan-4-yloxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-13(15)12-4-2-1-3-10(12)9-17-11-5-7-16-8-6-11/h1-4,11H,5-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKIPPGRAUVJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Oxan-4-yloxy)methyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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